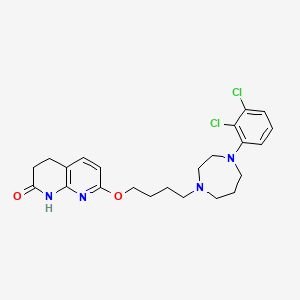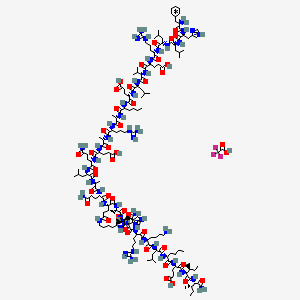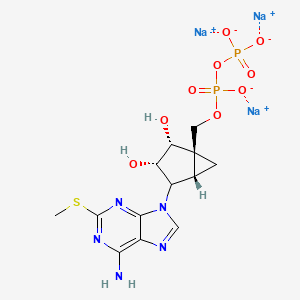
(N)-methanocarba-2-MeSADP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N)-methanocarba-2-MeSADP is a synthetic compound that belongs to the class of methanocarba nucleotides These compounds are analogs of naturally occurring nucleotides and are designed to mimic their biological activity while offering enhanced stability and selectivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N)-methanocarba-2-MeSADP typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the methanocarba ring: This step involves the cyclization of a suitable precursor to form the methanocarba ring structure.
Introduction of the 2-methylthio group: This is achieved through a substitution reaction where a thiol group is introduced at the 2-position of the methanocarba ring.
Attachment of the ADP moiety: The final step involves the coupling of the methanocarba ring with an adenosine diphosphate (ADP) moiety under specific reaction conditions, often using a coupling reagent such as carbodiimide.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing robust purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(N)-methanocarba-2-MeSADP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2-methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of various substituted methanocarba derivatives.
科学的研究の応用
(N)-methanocarba-2-MeSADP has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleotide analogs and their interactions with enzymes and receptors.
Biology: Employed in the investigation of cellular signaling pathways involving nucleotides.
Medicine: Potential therapeutic applications in targeting specific nucleotide receptors for the treatment of diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of (N)-methanocarba-2-MeSADP involves its interaction with specific nucleotide receptors, such as P2Y receptors. The compound mimics the natural ligand, adenosine diphosphate (ADP), and binds to these receptors, triggering a cascade of intracellular signaling events. This can lead to various physiological responses, depending on the receptor subtype and the cellular context.
類似化合物との比較
Similar Compounds
(N)-methanocarba-2-MeATP: Another methanocarba nucleotide analog with an adenosine triphosphate (ATP) moiety.
(N)-methanocarba-2-MeAMP: Analog with an adenosine monophosphate (AMP) moiety.
(N)-methanocarba-2-MeGTP: Guanosine triphosphate analog.
Uniqueness
(N)-methanocarba-2-MeSADP is unique due to its specific structural modifications, which confer enhanced stability and selectivity for certain nucleotide receptors. This makes it a valuable tool in both basic and applied research, offering advantages over other nucleotide analogs in terms of potency and specificity.
特性
分子式 |
C13H16N5Na3O9P2S |
|---|---|
分子量 |
549.28 g/mol |
IUPAC名 |
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1 |
InChIキー |
ZYPJOXVKTCEBCA-PVMCGCOJSA-K |
異性体SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
正規SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)
![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)
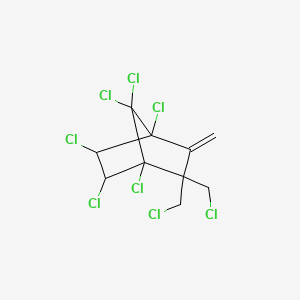
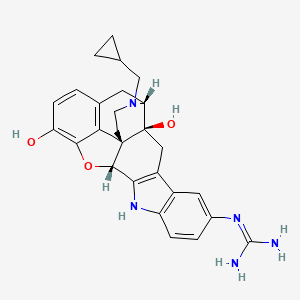
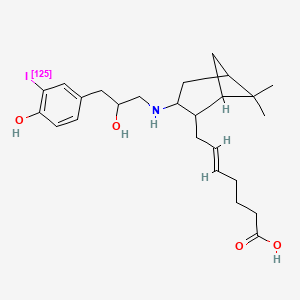

![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)
![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)
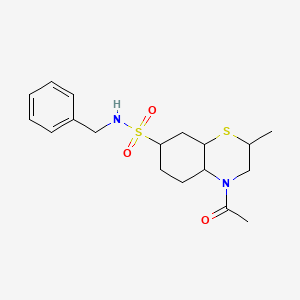
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
